1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a complex organic compound that features a unique structure combining an imidazo[1,2-b]pyrazole moiety with a methoxyphenyl urea group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions One common method starts with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through cyclization reactions involving pyrazole derivatives and appropriate aldehydes or ketones under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, leading to reduced analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted imidazo[1,2-b]pyrazole derivatives and modified urea compounds.
Scientific Research Applications
Chemistry: In chemistry, 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its imidazo[1,2-b]pyrazole core is known for its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its use in drug design and development.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and the context of its use.
Comparison with Similar Compounds
- 1-(2-(1H-imidazo[1,2-b]pyridin-1-yl)ethyl)-3-(2-methoxyphenyl)urea
- 1-(2-(1H-imidazo[1,2-b]thiazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea
- 1-(2-(1H-imidazo[1,2-b]pyrimidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea
Comparison: Compared to these similar compounds, 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is unique due to its specific imidazo[1,2-b]pyrazole core, which imparts distinct chemical and biological properties. This uniqueness can be attributed to the electronic and steric effects of the pyrazole ring, which influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-22-13-5-3-2-4-12(13)18-15(21)16-8-9-19-10-11-20-14(19)6-7-17-20/h2-7,10-11H,8-9H2,1H3,(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTZPTHZQHNLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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